molecular formula C5H7N3O2 B2781327 3-ethyl-4-nitro-1H-Pyrazole CAS No. 70951-91-6

3-ethyl-4-nitro-1H-Pyrazole

Cat. No. B2781327
CAS RN: 70951-91-6
M. Wt: 141.13
InChI Key: IZKKZGVEYKHLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-4-nitro-1H-pyrazole is a compound with the CAS Number: 70951-91-6. It has a molecular weight of 141.13 and its IUPAC name is 3-ethyl-4-nitro-1H-pyrazole . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest in recent years. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 3-ethyl-4-nitro-1H-pyrazole is represented by the Inchi Code: 1S/C5H7N3O2/c1-2-4-5(8(9)10)3-6-7-4/h3H,2H2,1H3,(H,6,7) .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

3-ethyl-4-nitro-1H-pyrazole is a powder at room temperature . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Antimicrobial and Fluorescence Probe Applications

A study by Banoji et al. (2022) discusses the synthesis of pyrazol-4-yl-based anilines which demonstrated significant antibacterial and antifungal activity. Additionally, certain compounds exhibited emissions in the redshift region, suggesting potential applications as fluorescence probes in biological imaging.

Synthesis of N-Substituted Pyrazoles

Research by Zyuzin et al. (2017) focused on the reaction of various pyrazoles to obtain N-substituted pyrazoles, with specific emphasis on the synthesis and characterization of these compounds.

Reactivity in Nucleophilic Substitution Reactions

Dalinger et al. (2013) explored the reactivity of trinitropyrazole compounds in nucleophilic substitution reactions, providing insights into the synthesis of dinitropyrazoles Dalinger et al. (2013).

Antioxidant Properties and Synthesis Methodology

A novel pyrazole derivative was synthesized and evaluated for its antioxidant properties in a study by Naveen et al. (2021). This research also provides an effective synthesis route for substituted pyrazoles.

Review on Synthesis Methods of Nitropyrazoles

A review paper by Old Jun-lin (2014) discusses various synthesis methods of nitropyrazole compounds, highlighting their applications in energy materials and potential in explosive research.

Corrosion Inhibition in Industrial Processes

Pyrazole derivatives have been studied for their corrosion inhibition properties on mild steel, useful in industrial pickling processes. This was demonstrated in research conducted by Dohare et al. (2017).

Catalyst-Free Synthesis of Functionalized Pyrazoles

Xie et al. (2009) presented a method for synthesizing multisubstituted pyrazole derivatives via a catalyst-free process, highlighting a new approach in pyrazole synthesis Xie et al. (2009).

Nematocidal Evaluation of Pyrazole Carboxamide Derivatives

A novel series of pyrazole carboxamide compounds were synthesized and evaluated for their nematocidal activity against certain nematodes, as shown in the study by Zhao et al. (2017).

Synthesis of Diverse Nitro and Amino N-heterocycles

Takagi et al. (1987) explored the synthesis of various nitro derivatives of pyrazole and their reduction to amino derivatives, providing a basis for further chemical exploration Takagi et al. (1987).

Antiglaucoma Activity of Novel Pyrazole Derivatives

Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives and evaluated their potential as antiglaucoma agents Kasımoğulları et al. (2010).

13C NMR Chemical Shifts Study

A study by Cabildo et al. (1984) reported on 13C NMR shielding data for pyrazole derivatives, contributing to the understanding of their chemical properties.

Melt-Castable Energetic Pyrazole Research

Dalinger et al. (2016) developed a novel approach for synthesizing nitropyrazole with promising explosive properties Dalinger et al. (2016).

Diels-Alder Reaction with 4-Nitrosopyrazoles

Volkova et al. (2021) investigated the Diels-Alder reaction involving 4-nitrosopyrazoles, highlighting their potential in pharmaceutical and chemical industries Volkova et al. (2021).

Safety And Hazards

The safety information for 3-ethyl-4-nitro-1H-pyrazole includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The synthesis and applications of pyrazole derivatives continue to be a focus of research due to their versatility and applicability in various fields of science . Recent advances in synthesis techniques and biological activity related to pyrazole derivatives have been summarized .

properties

IUPAC Name

5-ethyl-4-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-4-5(8(9)10)3-6-7-4/h3H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKKZGVEYKHLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-4-nitro-1H-Pyrazole

CAS RN

70951-91-6
Record name 3-ethyl-4-nitro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
J Pelleter, F Renaud - Organic Process Research & Development, 2009 - ACS Publications
… The combined organic phases were washed with brine, dried over magnesium sulfate and concentrated to afford 1.3 g (55%) of 3-ethyl-4-nitro-1H-pyrazole as an off-white solid. H NMR …
Number of citations: 111 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.